Product packaging for Set protein(Cat. No.:CAS No. 148265-43-4)

Set protein

Cat. No.: B1177700
CAS No.: 148265-43-4
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Description

Set protein is a crucial regulatory factor in cellular apoptosis and survival pathways, making it a vital tool for researchers investigating cancer biology and cell signaling networks. Studies into the broader Bcl-2 protein family, which regulates programmed cell death, have been fundamental for developing targeted cancer therapies, illustrating the therapeutic potential of modulating such pathways . This compound is primarily investigated for its role in inhibiting apoptosis by binding and neutralizing pro-apoptotic factors, thereby promoting cell survival. Research applications for this compound include use as a standard in protein-protein interaction assays, a key component in mechanistic studies of apoptotic signaling, and a target for screening novel therapeutic compounds. Advances in synthetic biology are enabling the production of increasingly complex therapeutic proteins that can respond to multiple environmental cues, pointing to a future of highly targeted smart therapeutics . Furthermore, the development of sophisticated computational tools, such as protein language models, is accelerating the functional prediction and characterization of proteins, which can aid in the deeper understanding of proteins like Set and their interactors . This product is supplied as a purified, lyophilized protein for in vitro research. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

148265-43-4

Molecular Formula

C3H4Cl2O3

Synonyms

Set protein

Origin of Product

United States

Molecular Architecture and Functional Domains of Set Protein

Structural Organization of Set Protein Isoforms and Variants

Proteins can exist as multiple isoforms or variants, which are highly similar proteins originating from a single gene or gene family. wikipedia.orgbrookbushinstitute.comwikidoc.org These variations can arise from mechanisms such as alternative splicing, variable promoter usage, or genetic differences like mutations and polymorphisms. wikipedia.orgwikidoc.org Alternative splicing, a key post-transcriptional modification, allows for the inclusion or exclusion of different protein-coding segments (exons) from mRNA, leading to diverse protein sequences from a single gene. wikipedia.orgnih.gov This mechanism contributes significantly to the complexity of the proteome, potentially explaining the discrepancy between the number of genes and the observed protein diversity. wikipedia.orgwikidoc.org

While the search results provide general information about protein isoforms and variants wikipedia.orgbrookbushinstitute.comwikidoc.orgnih.govoup.com, specific details regarding the structural organization of different this compound isoforms and variants are not extensively detailed. However, the existence of multiple aliases for this compound (2PP2A, IGAAD, IPP2A2, PHAPII, TAF-I, TAF-IBETA) suggests the presence of different forms or contexts in which the protein functions or was identified. proteinatlas.orgsinobiological.com The Human Protein Atlas indicates that the protein SET (TAF-Ibeta) has a theoretical molecular weight of approximately 33.3 kDa and a theoretical pI of 4.22, based on a chain of 2-290 amino acids. sinobiological.com Crystal structures of SET/TAF-Ibeta/INHAT have been determined, revealing a dimeric "headphone"-like structure, with each subunit comprising an N terminus, a backbone helix, and an "earmuff" domain. pdbj.org This structural information pertains to a specific form or complex involving SET.

Functional Characterization of Conserved Domains within this compound

This compound contains several conserved functional domains, each contributing to its diverse roles. While the name "this compound" might suggest the presence of a canonical SET domain (a methyltransferase domain), the protein SET (also known as TAF-Ibeta) discussed in some contexts appears to be distinct from the family of proteins characterized by the catalytic SET domain involved in lysine (B10760008) methylation. nih.govnih.govwikipedia.org The SET domain, as a protein domain, is typically associated with methyltransferase activity, transferring a methyl group from S-adenosyl-L-methionine (AdoMet) to lysine residues on histones or other proteins. nih.govnih.govwikipedia.org This SET domain is approximately 130 amino acids long and was initially identified in Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax. nih.govwikipedia.orgebi.ac.uk Structurally, the catalytic SET domain forms a novel β fold with a knot-like structure at the active site, often associated with pre-SET and post-SET regions that are crucial for substrate recognition and enzymatic activity. nih.govebi.ac.ukfrontiersin.org

However, the protein SET (TAF-Ibeta/INHAT) is described as belonging to the nucleosome assembly protein (NAP) family and has been shown to function as a histone chaperone. sinobiological.compdbj.org Crystal structure analysis of SET/TAF-Ibeta/INHAT revealed a region engaged in histone chaperone activity located on the bottom surface of its "earmuff" domain, which binds both core histones and double-stranded DNA. pdbj.org This suggests a function related to nucleosome assembly and disassembly, independent of methyltransferase activity.

Another domain found in some SET domain-containing proteins, and potentially relevant to the broader "this compound" context depending on the specific protein being referred to, is the SAP domain. The SAP (SAF-A/B, Acinus, and PIAS) motif is a putative DNA/RNA binding domain found in various nuclear proteins. biologists.comebi.ac.ukebi.ac.uk It is an evolutionarily conserved helix-loop-helix motif, approximately 35 amino acids long, with conserved hydrophobic and charged residues. biologists.combiorxiv.org The SAP domain is often present in proteins involved in DNA damage signaling and repair, suggesting a role in genome maintenance. biologists.combiorxiv.org For instance, the SAP domain of SAF-A has been shown to bind directly to SAR DNA and also to RNA, influencing protein dynamics and cellular proliferation. biorxiv.org

Furthermore, some proteins containing acidic domains have been identified as interacting with and regulating other proteins, such as p53. tandfonline.com These acidic domains, rich in glutamic acid and aspartic acid residues, can act as "readers" for unacetylated protein regions through charge interactions. tandfonline.com While the search results mention SET as one of the acidic domain-containing proteins that interact with p53 tandfonline.com, it's important to note that this refers to a specific interaction and highlights the presence and potential function of an acidic region within that particular this compound context.

Based on the search results, it appears there might be some ambiguity in the term "this compound," potentially referring to the protein SET (TAF-Ibeta/INHAT) or more broadly to proteins containing a SET domain. The functional characterization of domains depends heavily on which specific protein is being discussed.

Here is a summary of domains discussed in the search results, noting the potential ambiguity:

Domain NameTypical FunctionFound in (Specific Protein Context)
SET domainProtein lysine methyltransferase activitySUV39, SET1, SET2, EZ, RIZ, SMYD, SUV4-20 families, SET7/9, SET8, EZH2 nih.govnih.govwikipedia.orgrcsb.org
SAP domainPutative DNA/RNA bindingSAF-A/B, Acinus, PIAS family, Ku70, RAD18, SLX4 biologists.comebi.ac.ukebi.ac.ukbiorxiv.orgbiorxiv.org
Acidic domainInteraction with unacetylated protein regions (e.g., p53 CTD)SET (in the context of p53 interaction), VPRBP, DAXX, PELP1 tandfonline.com
"Earmuff" domainHistone chaperone activity, binds histones and DNASET/TAF-Ibeta/INHAT pdbj.org

Role of Specific Structural Motifs in this compound Activity and Interaction

Structural motifs are recurring supersecondary structures or conserved segments within proteins that are important for their fold, stability, and function. nih.govnews-medical.netcmu.eduscispace.com These motifs can involve combinations of alpha helices and beta sheets and play crucial roles in protein-protein interactions, substrate binding, and catalytic activity. nih.govnews-medical.netoup.com

In the context of proteins containing the catalytic SET domain, specific structural motifs are integral to its methyltransferase activity. The SET domain itself features a novel β fold with a knot-like structure surrounding the active site. nih.govebi.ac.ukfrontiersin.org Two highly conserved motifs within the SET domain are a C-terminal stretch containing a strictly conserved tyrosine residue and a preceding loop. ebi.ac.uk These regions are essential for binding the cofactor S-adenosyl-L-methionine (SAM) and for catalysis, with the invariant tyrosine likely involved in the catalytic mechanism. ebi.ac.uk The pre-SET and post-SET regions, often flanking the core SET domain, contain conserved cysteine residues that can form zinc-binding sites, contributing to the structural integrity and influencing substrate recognition and enzymatic activity. nih.govwikipedia.orgebi.ac.uk The precise arrangement of these motifs creates the pocket for the methyl donor and the cleft for peptide binding, determining substrate specificity and methylation multiplicity. frontiersin.orgnih.gov

For proteins containing the SAP domain, this motif itself is described as a helix-loop-helix structure. biorxiv.org This specific arrangement of secondary structure elements forms a DNA binding interface. biorxiv.org Conserved hydrophobic and charged amino acids within the SAP motif, particularly in the interhelical loop, are crucial for its interaction with DNA. biologists.combiorxiv.org In the case of SAF-A, conserved serines within the SAP domain are positioned in the DNA binding interface, and their phosphorylation state can impact the electrostatic potential of the domain and influence its interactions. biorxiv.org

The "earmuff" domain of SET/TAF-Ibeta/INHAT, identified as the region responsible for histone chaperone activity, represents a functional structural motif. pdbj.org Its ability to bind both core histones and double-stranded DNA through its bottom surface is critical for its role in nucleosome assembly and disassembly. pdbj.org The specific structural features and amino acid residues on this surface constitute the motif responsible for these interactions.

Biochemical Functions and Enzymatic Activities of Set Protein

Set Protein as a Chromatin-Associated Factor

This compound functions as a chromatin-associated factor, playing a significant role in modulating chromatin structure and regulating gene expression. portlandpress.comnih.govpnas.orgsolubilityofthings.com Its association with chromatin is fundamental to its influence on various nuclear processes. nih.govpnas.orgnih.govresearchgate.net

Histone Chaperone Activity of this compound

SET is recognized as an ATP-independent histone chaperone, belonging to the nucleosome assembly protein (NAP) family. pnas.orgresearchgate.netresearchgate.net Histone chaperones are a diverse group of proteins that bind histones and regulate the assembly and disassembly of nucleosomes without requiring ATP hydrolysis. biorxiv.orgnih.gov This activity is crucial for regulating chromatin accessibility during processes like DNA replication, DNA repair, and gene expression. pnas.orgresearchgate.net SET, specifically, functions as a histone H2 chaperone, dynamically associating with the histone variant H2A.Z. pnas.org This association, mediated by its acidic C-terminal domain, promotes the incorporation of H2A.Z into nucleosomes. pnas.org The incorporation of histone variants like H2A.Z can alter nucleosome stability and influence chromatin structure. pnas.org Studies have shown that SET's histone chaperone activity is involved in modulating the DNA damage response by retaining proteins involved in chromatin compaction around DNA breaks. researchgate.netresearchgate.net It has also been implicated in the eviction of histone H1 from damaged chromatin. researchgate.netresearchgate.net

Modulation of Chromatin Structure by this compound

This compound modulates chromatin structure through its histone chaperone activity and its role as a subunit of the inhibitor of acetyltransferases (INHAT) complex. portlandpress.comnih.govpnas.orgsolubilityofthings.com As a component of the INHAT complex, along with ANP32A, SET regulates cellular functions by modulating the acetylation of both histone and non-histone proteins. portlandpress.com Histone acetylation is a key post-translational modification that influences chromatin structure and gene transcription; generally, acetylation is associated with actively transcribed chromatin. expasy.orgresearchgate.net By inhibiting histone acetylation, SET can contribute to changes in chromatin accessibility and transcriptional regulation. portlandpress.com Furthermore, through its interaction with histone variants like H2A.Z and its ability to promote their incorporation into nucleosomes, SET helps establish active chromatin structures at specific regulatory regions, such as estrogen response elements (EREs). pnas.org This modulation of chromatin structure is essential for the transcriptional activation of estrogen-induced genes. pnas.org Research indicates that SET depletion can diminish the recruitment of condensin complexes to EREs and impair estrogen-dependent enhancer-promoter looping, further highlighting its role in shaping active chromatin landscapes. pnas.org

This compound as a Protein Phosphatase 2A (PP2A) Inhibitor

This compound is a potent endogenous inhibitor of protein phosphatase 2A (PP2A), a major tumor suppressor serine-threonine phosphatase. portlandpress.comnih.govpnas.orgsolubilityofthings.comoncotarget.com This inhibitory function is a critical aspect of SET's biological activity and has significant implications for cellular signaling and disease development, particularly cancer. portlandpress.comoncotarget.comaacrjournals.org

Mechanism of PP2A Inhibition by this compound

SET inhibits PP2A activity primarily through direct binding to the catalytic subunit of PP2A (PP2Ac). oncotarget.comfrontiersin.orgresearchgate.net This interaction impairs the ability of PP2A to dephosphorylate its target proteins. portlandpress.com While the exact mechanism is still being fully elucidated, studies suggest that SET binds to PP2Ac through both its N-terminus and C-terminus regions. oncotarget.com This binding prevents the formation of functional PP2A holoenzymes or interferes with the access of substrates to the catalytic site. frontiersin.org Research indicates that the globular "earmuff" domains of SET are primarily responsible for its PP2A inhibition activity. researchgate.net The interaction between SET and PP2Ac is a key regulatory point, and disruption of this interaction can lead to the reactivation of PP2A activity. portlandpress.comresearchgate.net For instance, compounds like FTY720 can sequester SET, releasing it from PP2Ac and thereby restoring PP2A function. portlandpress.comoncotarget.com

Implications of PP2A Regulation on Cellular Signaling

The inhibition of PP2A by SET has profound implications for a wide range of cellular signaling pathways. nih.govsolubilityofthings.comfrontiersin.org PP2A is a critical regulator that counteracts many kinase-driven signaling cascades involved in processes such as cell growth, proliferation, differentiation, and apoptosis. oncotarget.comhilarispublisher.comresearchgate.net By inhibiting PP2A, SET can lead to the sustained phosphorylation and activation of various signaling proteins that are normally dephosphorylated and inactivated by PP2A. portlandpress.comoncotarget.comhilarispublisher.com This includes key oncogenic signaling pathways such as AKT, ERK1/2, c-MYC, and GSK3-β. portlandpress.comoncotarget.com The activation of these pathways can promote cell survival, proliferation, and migration, contributing to cancer progression. portlandpress.comoncotarget.comaacrjournals.org For example, SET-mediated PP2A inhibition can lead to increased phosphorylation and stability of c-MYC, an oncoprotein involved in cell growth and proliferation. frontiersin.org Furthermore, dysregulation of PP2A activity by SET has been implicated in neurodegenerative diseases like Alzheimer's disease, where altered PP2A activity is observed and contributes to the hyperphosphorylation of the protein tau. portlandpress.comhilarispublisher.com

Here is a table summarizing some key cellular signaling pathways affected by SET-mediated PP2A inhibition:

Signaling PathwayEffect of SET-mediated PP2A InhibitionImplication
AKTActivationPromotes cell survival and growth portlandpress.comoncotarget.com
ERK1/2ActivationPromotes cell proliferation and survival portlandpress.comoncotarget.com
c-MYCIncreased stability and activityPromotes cell growth and proliferation portlandpress.comfrontiersin.org
GSK3-βActivationInvolved in various cellular processes, including cell cycle regulation portlandpress.com
Tau proteinHyperphosphorylationImplicated in neurodegenerative diseases like Alzheimer's disease portlandpress.comhilarispublisher.com

Interaction with Nucleic Acids (DNA and RNA) and Associated Molecular Activities

This compound interacts with nucleic acids, including both DNA and RNA, and these interactions contribute to its diverse molecular activities. portlandpress.comnih.govpnas.orgsolubilityofthings.combmglabtech.com Proteins interact with DNA and RNA through various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking. bmglabtech.comthermofisher.comthermofisher.com These interactions can be sequence-specific or non-sequence-specific. bmglabtech.comthermofisher.com

SET's interaction with DNA is evident in its role as a chromatin-associated factor and its involvement in processes like DNA replication and repair. portlandpress.comnih.govpnas.orgresearchgate.net As a histone chaperone, SET directly interacts with histones, which are fundamental components of chromatin and are tightly associated with DNA. pnas.orgresearchgate.netbiorxiv.org This indirect association with DNA through histones is crucial for its function in modulating chromatin structure and regulating DNA-templated processes like transcription and replication. portlandpress.compnas.org SET has been shown to bind to specific genomic regions, such as estrogen response elements, in conjunction with transcription factors like ERα. pnas.org These interactions at regulatory DNA elements are essential for its role in gene activation. pnas.org

While primarily known for its interactions with DNA and histones in the context of chromatin, emerging evidence suggests that some proteins can interact with both DNA and RNA, acting as DNA- and RNA-binding proteins (DRBPs). mdpi.comnih.govfrontiersin.org These proteins can regulate gene expression at multiple levels. nih.govfrontiersin.org Although the specific details of SET's direct interaction with RNA are less extensively documented compared to its DNA/chromatin interactions, its involvement in transcriptional regulation and other nuclear processes where RNA plays a significant role suggests potential, either direct or indirect, associations with RNA. portlandpress.com The ability of proteins to bind both DNA and RNA can contribute to intricate regulatory networks within the cell. mdpi.comfrontiersin.org

The molecular activities associated with SET's interaction with nucleic acids include the modulation of gene transcription, the regulation of DNA repair mechanisms, and the influence on chromosome architecture. portlandpress.comnih.govpnas.orgresearchgate.net By affecting chromatin structure and the accessibility of DNA, SET can impact the binding of transcription factors and the activity of polymerase machinery, thereby regulating gene expression. portlandpress.compnas.org Its role in DNA repair involves modulating the chromatin environment around DNA breaks to facilitate or inhibit repair processes. researchgate.netresearchgate.net The interaction with nucleic acids is fundamental to these activities, allowing SET to exert its regulatory functions within the nucleus. nih.govpnas.orgthermofisher.comsigmaaldrich.com

Other Identified Biochemical Activities of this compound

While the most well-characterized biochemical activity of this compound (I2PP2A) is its potent inhibition of Protein Phosphatase 2A (PP2A), research has explored other potential biochemical roles and interactions. However, based on the provided search results, detailed information specifically outlining "other identified biochemical activities" of this compound (I2PP2A) beyond its established functions is not explicitly available.

The provided search results discuss the broader concepts of protein multifunctionality, often referred to as "moonlighting" wikipedia.orgguidetopharmacology.orgctdbase.orgwikidata.org. Moonlighting proteins can perform multiple functions that are not due to gene fusions, splice variants, or proteolytic fragments guidetopharmacology.org. These additional functions can arise through various mechanisms, including changes in cellular localization, interactions with different binding partners, or post-translational modifications wikidata.org. Protein-protein interactions, in general, are crucial for a wide range of cellular processes and can alter the kinetic properties of enzymes, change protein specificity, or serve regulatory roles.

Furthermore, the search results highlight the enzymatic activity of SET domain-containing proteins, which are a family of lysine (B10760008) methyltransferases that utilize S-adenosyl-L-methionine (SAM) as a cofactor to methylate lysine residues on both histone and non-histone proteins. While this represents "other biochemical activities" for proteins within the SET domain family, it is crucial to reiterate that the protein commonly known as this compound (I2PP2A) does not possess a SET domain and is not a lysine methyltransferase.

Due to the focus of the provided search results on SET domain proteins and general principles of protein function rather than specific "other biochemical activities" of this compound (I2PP2A), detailed research findings and data tables specifically for this section cannot be comprehensively generated from the given information.

Biochemical Activity CategorySpecific ActivityInteracting PartnersResearch Findings/Notes
Based on Provided Search Results (General Protein Concepts) Protein-Protein InteractionVarious proteinsCan alter enzyme kinetics, change specificity, or regulate pathways.
Protein MoonlightingVarious ligands/cellular environmentsA single protein performing multiple functions not due to gene fusions, etc. wikipedia.orgguidetopharmacology.orgwikidata.org
Specific to this compound (I2PP2A) based on general knowledge (not detailed in provided results) Information not specifically detailed in the provided search results.Information not specifically detailed in the provided search results.Information not specifically detailed in the provided search results.

Interactions and Complex Formation Involving Set Protein

Set Protein-Protein Interaction Networks

This compound engages in extensive interaction networks with a variety of protein partners, influencing numerous cellular pathways. portlandpress.comnih.gov These interactions are crucial for its function as a regulator of chromatin structure, gene expression, and cellular signaling.

Interaction with Histones and Chromatin-Related Proteins

This compound interacts with core histones, particularly histones H3 and H4. portlandpress.com This interaction is mediated, in part, by the Set earmuff domain, which also binds double-stranded DNA and is involved in histone chaperone activity. portlandpress.com As a component of the inhibitor of acetyltransferases (INHAT) complex, this compound modulates histone acetylation by masking histones from acetylation, leading to transcriptional repression. portlandpress.comnih.gov Set's binding to histones also impacts chromatin remodeling and histone folding. researchgate.net Studies have shown that Set, along with ANP32A, can inhibit acetylation on specific lysine (B10760008) residues in H4. researchgate.net

Interaction with Protein Phosphatases (e.g., PP2A)

This compound is a potent endogenous inhibitor of the tumor suppressor serine-threonine phosphatase PP2A. portlandpress.comnih.gov The interaction between Set and PP2A involves several Set domains located near the N-terminus. portlandpress.com This interaction is significant because Set's inhibition of PP2A impairs the phosphatase's activity towards its targets, which include kinases involved in cancer cell survival and the protein tau, implicated in Alzheimer's disease. portlandpress.com Overexpression of Set in cancer cells can lead to sustained inactivation of PP2A, contributing to the activation of mitogenic signaling pathways and transcription factors. nih.gov Disruption of the Set-PP2A interaction is being explored as a potential therapeutic strategy for cancer treatment. nih.govresearchgate.net Phosphorylation of Set on Serine 9 has been shown to increase its affinity for PP2A and promote its cytoplasmic accumulation. portlandpress.com

Interaction with Transcription Factors and Co-regulators (e.g., p53, FOXO1, Sp1, KLF5, TAF-I)

This compound interacts with and modulates the activity of several transcription factors and co-regulators. nih.govresearchgate.net It acts as a transcriptional repressor by inhibiting the acetylation of non-histone proteins, including transcription factors like p53, FOXO1, Sp1, and KLF5. nih.govnih.gov

p53: Set interacts with the C-terminal domain of p53, a region rich in lysine residues found in other Set interactors. nih.govnih.gov This interaction inhibits the acetylation of p53 by acetyltransferases like p300, repressing the transcription of p53 target genes and blocking p53-mediated cell cycle arrest and apoptosis in unstressed cells. nih.govnih.gov Cellular stress and DNA damage can disrupt the Set-p53 interaction, allowing p53 to be acetylated and activate its downstream targets involved in cell cycle regulation, such as p21. nih.gov

FOXO1: Set interacts with the forkhead transcription factor FOXO1, which plays a key role in regulating genes involved in metabolism, cell cycle, cell death, DNA repair, and oxidative stress response. nih.govnih.gov Set inhibits FOXO1 acetylation induced by oxidative stress, promoting the activation of the p21 gene. nih.gov

Sp1 and KLF5: Set interacts with transcription factors Sp1 and KLF5, influencing their transcriptional activity. nih.govnih.gov As part of the INHAT complex, Set can mask these factors from acetylation. nih.gov

Set is also known as TAF-Iβ, and its interaction with transcription factors like Sp1 has been reported. nih.gov

Interaction with Components of DNA Replication and Repair Pathways

This compound is actively involved in DNA replication and DNA repair processes, partly through specific protein interactions. portlandpress.comnih.gov While the precise mechanisms are still being elucidated, Set's roles in chromatin remodeling and its interactions with proteins involved in these pathways contribute to genome stability. portlandpress.comresearchgate.net For instance, Set has been implicated in modulating the DNA damage response. researchgate.net Proteins involved in DNA repair are increasingly found to interact with and protect DNA replication forks. rupress.org Replication protein A (RPA), a key single-stranded DNA binding protein essential for replication and repair, interacts with numerous protein partners to coordinate DNA synthesis and repair. oup.comnih.gov While a direct interaction between Set and RPA is not explicitly detailed in the provided context, Set's involvement in these processes suggests potential, yet to be fully characterized, interactions with components of the DNA replication and repair machinery.

Identification and Characterization of Novel this compound Interactors

The study of this compound interaction networks is ongoing, with efforts focused on identifying and characterizing novel interactors. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and chromatin immunoprecipitation (ChIP) followed by MS are employed to identify proteins that interact with Set or are associated with chromatin in conjunction with Set. frontiersin.orgembopress.org These studies help to expand our understanding of the diverse cellular functions regulated by Set and the protein complexes it participates in. For example, studies have identified novel compounds that interact with specific protein targets, and similar approaches can be applied to identify novel Set interactors. plos.org

Formation and Disassembly of Multi-protein Complexes Containing this compound (e.g., INHAT complex)

This compound is a key subunit of several multi-protein complexes, the formation and disassembly of which are critical for regulating its diverse functions. A prominent example is the INHAT (inhibitor of acetyltransferases) complex. portlandpress.comnih.gov

The INHAT complex functions as a transcriptional repressor by inhibiting histone acetyltransferases (HATs) and preventing the acetylation of histones and certain non-histone proteins. portlandpress.comnih.gov Set's role within this complex involves masking histones from acetylation by HATs like p300/CBP and PCAF, leading to chromatin compaction and transcription silencing. nih.gov Set's acidic domain is particularly involved in its INHAT activity. researchgate.net

The dynamic assembly and disassembly of complexes containing this compound are likely regulated by various post-translational modifications of Set and its interacting partners, as well as by cellular signals. These processes control the availability of Set for different interactions and its localization within the cell, thereby fine-tuning its regulatory roles in processes like transcription, DNA repair, and cell cycle control.

Data Table: Selected this compound Interactions

Interacting Protein/ComplexType of InteractionFunctional ConsequenceMediating Domain(s) of Set (if known)Relevant Cellular Process(s)
Histones (H3, H4)Direct bindingInhibition of histone acetylation, chromatin remodeling, histone chaperone activityEarmuff domainTranscription, Chromatin structure
PP2ADirect binding, InhibitionInhibition of PP2A phosphatase activity, dysregulation of signaling pathwaysDomains near N-terminusCell signaling, Cell survival, Neurodegeneration
p53Direct binding, InhibitionInhibition of p53 acetylation, repression of p53 target genes, cell cycle regulationAcidic tail (C-terminus)Transcription, Cell cycle control, Apoptosis
FOXO1Direct binding, InhibitionInhibition of FOXO1 acetylation, regulation of FOXO1 target genesAcidic tail (C-terminus)Metabolism, Cell cycle, Cell death, DNA repair
Sp1Direct binding, InhibitionInhibition of Sp1 acetylation, transcriptional regulationPart of INHAT activityTranscription
KLF5Direct binding, InhibitionInhibition of KLF5 acetylation, transcriptional regulationAcidic tail (C-terminus)Transcription, Development, Differentiation, Oncogenesis
TAF-IInteractionTranscriptional regulationNot specifiedTranscription
INHAT complexSubunitInhibition of histone and non-histone protein acetylation, transcriptional repressionAcidic domainTranscription, Chromatin structure
Ku70Direct bindingInvolved in DNA repairAcidic tail (C-terminus)DNA repair

Functional Consequences of this compound Complex Formation

The formation of complexes involving this compound is integral to its diverse biological functions. Set proteins, particularly those containing the SET domain, are often involved in enzymatic activities, predominantly protein methylation, which is a critical post-translational modification regulating numerous cellular processes. The assembly of Set proteins into multi-component complexes is frequently a prerequisite for their catalytic function, substrate specificity, and proper cellular localization. nih.gov

Protein complex formation allows for the coordination of multiple activities and provides a regulatory framework for this compound function. For instance, the catalytic activity of some SET domain-containing enzymes, such as yeast Set1, is dependent on their association with additional subunits to form functional complexes like COMPASS (Complex of Proteins Associated with Set1). nih.gov These complexes ensure the precise methylation of target proteins, notably histones, thereby influencing chromatin structure and gene expression. nih.gov

The functional consequences of this compound complex formation extend beyond enzymatic activity. These complexes play crucial roles in vital cellular pathways, including DNA damage response and repair, cell cycle regulation, and signal transduction. nih.govabcam.com The interaction of Set proteins within complexes can dictate their recruitment to specific cellular locations, such as DNA double-strand breaks, where they contribute to repair mechanisms. nih.gov Furthermore, complex formation can modulate the stability and activity of Set proteins and their interacting partners. plos.org

Disruption of the interactions within this compound complexes can have significant biological repercussions, potentially compromising cellular viability or leading to cell death. nih.gov Aberrant complex formation or dysfunction of existing complexes involving Set proteins has been implicated in various disease states, highlighting the importance of these interactions for maintaining cellular homeostasis. oup.com

The functional outcomes of this compound complex formation can be summarized based on the cellular processes they influence:

Cellular ProcessFunctional Consequences of this compound Complex Formation
Gene RegulationRegulation of chromatin structure and transcription through targeted histone methylation. nih.gov
DNA Damage Response & RepairRecruitment to DNA damage sites and coordination of repair pathways. nih.gov
Cell Cycle ControlModulation of cell cycle progression through interactions with regulatory proteins. nih.gov
Signal TransductionParticipation in signaling cascades by interacting with and potentially modifying signaling molecules. abcam.com
Protein Stability & ActivityEnhanced or regulated enzymatic activity and stability of this compound and complex components. nih.govplos.org
Substrate SpecificityDetermination and modulation of the target proteins or residues that are methylated or otherwise modified by Set proteins. nih.gov

Detailed research findings illustrate these consequences. For example, studies on SETD8 and SUV420H1/2, SET domain-containing enzymes, demonstrate their role in DNA damage response by creating a specific methylation platform on histone H4, which is crucial for the recruitment of repair factors like 53BP1. nih.gov Their interaction with PCNA at replication origins also highlights the link between complex formation and cell cycle regulation. nih.gov

The specificity of protein-protein interactions within this compound complexes is paramount for their function. The interfaces through which proteins interact are critical for determining binding affinity and specificity. nih.govrsc.org Mutations affecting these interaction interfaces can alter complex formation, leading to changes in protein function and potentially contributing to disease. plos.orgnih.gov

Compound Names and PubChem CIDs

This compound is a protein molecule, and as such, it is typically identified by protein-specific identifiers like UniProt IDs rather than PubChem CIDs, which are assigned to small chemical compounds. While PubChem contains information related to proteins, such as bioassay data and links to protein structures, it does not assign CIDs to proteins themselves in the same manner as small molecules. Therefore, a PubChem CID for "this compound" is not applicable. If specific small molecules that interact with this compound complexes were discussed, their corresponding PubChem CIDs would be listed here.

Regulation of Set Protein Activity and Expression

Transcriptional Regulation of Set Protein Gene Expression

Analysis of the 5' flanking region of the human SET gene has provided insights into the regulatory elements that govern its transcription. Studies have cloned a 1399-bp segment of this region and identified the transcription start site (TSS) for SET transcript 1 located 123 bp upstream of the translation start site. wikipedia.org Sequence analysis of the SET gene promoter has revealed the presence of several putative regulatory elements, including binding sites for transcription factors such as NFkB, Sp1, and HSE (Heat Shock Element). wikipedia.org Promoter regions are DNA sequences where RNA polymerase binds to initiate transcription and often contain binding sites for transcription factors. nih.gov These cis-regulatory elements, located on the same DNA strand as the gene they regulate, can be found in the promoter region, introns, or 3' region. uniprot.org

Transcription factors are proteins that bind to specific DNA sequences, known as regulatory elements, to control the rate of gene transcription. veterinaryworld.org, researchgate.net They can act as activators, increasing transcription, or repressors, decreasing it. uniprot.org, nih.gov Research has specifically identified NFkB as a functional trans-acting factor that plays an important role in regulating human SET gene expression. wikipedia.org Luciferase assays and electrophoretic mobility shift assays (EMSA) have demonstrated a functional cis-acting NFkB-responsive element within the SET gene promoter. wikipedia.org Overexpression and activation of NFkB have been shown to upregulate the transcription of SET isoform 1, indicating a differential regulation of SET isoforms. wikipedia.org This suggests that factors like oxidative stress and inflammatory responses, which can activate NFkB, could contribute to abnormal SET gene expression. wikipedia.org Sp1 is another transcription factor identified as a putative regulatory element in the SET gene promoter sequence analysis. wikipedia.org Sp1 is a zinc finger transcription factor that binds to GC-rich motifs in many promoters and is involved in numerous cellular processes. nih.gov Transcription factors often work in coordination with other proteins to fine-tune gene expression. nih.gov, uni-freiburg.de

Post-Translational Modifications of this compound

Beyond transcriptional control, the activity, localization, stability, and interactions of this compound are extensively modulated by post-translational modifications (PTMs). PTMs are chemical changes that occur after a protein has been synthesized, significantly expanding the functional diversity of the proteome. biotcm.net, These modifications can involve the covalent addition of functional groups or proteins, or proteolytic cleavage.

Phosphorylation, the reversible addition of a phosphate (B84403) group to specific amino acid residues (commonly serine, threonine, or tyrosine), is a crucial and extensively studied PTM that acts as a molecular switch.,, It plays critical roles in regulating many cellular processes, including signal transduction pathways., While specific phosphorylation sites and their functional impact on this compound itself were not detailed in the provided snippets, the interplay between SUMOylation and phosphorylation has been reported for various nuclear receptors, affecting their activity, localization, and interactions. Some receptors even contain a phosphorylation-dependent SUMO consensus motif. This suggests a potential for crosstalk between phosphorylation and other modifications in regulating this compound function, especially considering this compound's involvement in nuclear processes and transcriptional regulation.,

This compound is known to inhibit the acetylation of nucleosomes, particularly histone H4, by histone acetyltransferases (HATs), leading to the silencing of HAT-dependent transcription., This suggests a direct link between this compound function and acetylation dynamics. Acetylation, the addition of an acetyl group, is a dynamic and specific PTM that influences protein function, including gene transcription and protein degradation. Acetylation of non-histone proteins, including transcription factors, is common. N-terminal acetylation can prevent ubiquitin-mediated protein degradation.

Methylation, the addition of a methyl group, is another significant PTM involved in epigenetic regulation, particularly histone methylation, which influences DNA availability for transcription. While the snippets did not provide specific details on this compound methylation, this compound modulates H4 histone methylation status. Crosstalk between acetylation, methylation, and ubiquitination can modify the biological function of acetylated proteins.

Ubiquitination involves the covalent attachment of ubiquitin to a target protein, often signaling for proteasomal degradation., However, ubiquitination can also affect protein localization and interactions. The E3 ubiquitin ligase TRIM4 has been shown to facilitate the ubiquitin-mediated degradation of SET, enhancing ER-alpha action in breast cancer. Additionally, USP7 interacts with and destabilizes oncoprotein SET. This indicates that ubiquitination plays a role in controlling this compound stability. Targeted proteins are often modified by other PTMs like phosphorylation, acetylation, or methylation before binding to E3 ubiquitin ligases, highlighting the complex interplay between these modifications. SUMOylation and ubiquitination are dynamic and reversible and can compete for the same lysine (B10760008) residues on target proteins, influencing protein stability, localization, and activity.

Allosteric Regulation and Conformational Changes of this compound

Allosteric regulation is a mechanism where a molecule binds to a protein at a site distinct from the active site, inducing a conformational change that affects the protein's activity wikipedia.orgbiorxiv.org. These conformational changes can either enhance or inhibit the protein's function wikipedia.org. The site where the regulatory molecule binds is termed the allosteric site wikipedia.org. Binding to the allosteric site can alter the protein's dynamics and shift its conformational equilibrium wikipedia.orgplos.orgucsf.edu.

Conformational changes in allosteric regulation can often be described as motion along specific, coherent degrees of freedom within the protein structure plos.org. These inherent states are accessible to the protein even without the binding of effector ligands plos.org. The concept of allostery was initially formulated to describe cooperative ligand binding in oligomeric proteins plos.org. However, it is now understood that allostery is best described as an ensemble of dynamic states rather than a simple two-state conformational change biorxiv.org.

Dynamic allostery emphasizes that allosteric communication pathways involve correlated thermal fluctuations around a mean conformational state, highlighting the entropic nature of this regulation biorxiv.org. These remote interactions are crucial for fine-tuning protein activity biorxiv.org. Conformational changes upon ligand binding are significant and widespread in nature, observed in various proteins, including signaling proteins, transcription factors, and enzymes arxiv.org. These changes can be an adaptation for allosteric regulation, serving as a means to fulfill the demand for modulated protein function arxiv.org. The ability of a protein to discriminate between ligands can be sensitive to binding at a distant site, which is associated with conformational changes during the primary binding event arxiv.org.

Post-translational modifications (PTMs) can also induce conformational changes that regulate protein function lestudium-ias.com. Phosphorylation, for instance, can cause changes in the structural properties of proteins, affecting their stability, dynamics, and interactions nih.govthermofisher.com. These changes can regulate catalytic activity, either activating or inactivating the protein, and can create binding sites for other proteins that recognize specific phosphomotifs thermofisher.com.

While the general principles of allosteric regulation and conformational changes are well-established, specific detailed research findings on the allosteric regulation and conformational changes solely of the this compound itself are not extensively detailed in the provided search results. The results discuss allostery and conformational changes in a general context and in relation to other proteins or fusion proteins involving SET.

Cellular and Subcellular Localization Dynamics of Set Protein

Nuclear Localization and Export Mechanisms of Set Protein

This compound is predominantly localized in the nucleus oup.comsjtu.edu.cn. The transport of proteins into the nucleus is typically mediated by nuclear localization signals (NLSs), which are recognized by nuclear import receptors, such as importins (karyopherins) nih.govnih.govgenecards.orgnih.govr-project.orguniroma2.it. These importins facilitate the translocation of cargo proteins through the nuclear pore complexes (NPCs) nih.govnih.govgenecards.orgr-project.orguniroma2.it. While the specific NLS sequence(s) within this compound have not been explicitly detailed in the provided search results, recombinant this compound has been noted to possess a nuclear targeting sequence. Nuclear import often involves the interaction of importin-α, which binds the NLS, and importin-β, which interacts with the NPC nih.govnih.govr-project.orguniroma2.it. The Ran GTPase cycle plays a crucial role in the import process, with Ran-GTP promoting the dissociation of the import complex within the nucleus nih.govr-project.orguniroma2.it.

The export of proteins from the nucleus to the cytoplasm is mediated by nuclear export signals (NESs), which are recognized by nuclear export receptors, such as exportins nih.gov. Exportin-1, also known as CRM1, is a major export receptor for leucine-rich NESs. Similar to import, nuclear export is also dependent on the Ran GTPase, with Ran-GTP facilitating the formation of the export complex in the nucleus nih.gov. Although a specific NES for this compound is not explicitly described in the search results, its observed shuttling between the nucleus and cytoplasm implies the existence of such a signal and interaction with export machinery. One study on yeast NAP-1, a related protein, suggested that an NES-like sequence is embedded within its dimerization helix, which is important for shuttling.

The nucleocytoplasmic transport of this compound is not a static process but is dynamically regulated. For instance, the transport of SETβ, a predominant isoform, is controlled by the PI3K/PKCα/CK2α signaling axis. This indicates that phosphorylation events mediated by these kinases can influence the movement of this compound between the nucleus and cytoplasm.

Cytoplasmic Distribution and Associated Functions of this compound

Beyond its prominent nuclear presence, this compound is also found in various cytoplasmic locations, including the cytosol, and is associated with the endoplasmic reticulum and the plasma membrane oup.comsjtu.edu.cn. The presence of this compound in the cytoplasm is crucial for several of its functions.

In the cytoplasm, this compound has been shown to interact with Rac1, a small GTPase, and this interaction is involved in stimulating cell migration oup.com. This suggests a role for cytoplasmic this compound in regulating cytoskeletal dynamics and cell motility.

Cytoplasmic this compound also plays a significant role in regulating cellular stress responses. It has been reported to inhibit the stress-induced activation of the p38 MAPK signaling pathway and hinder the assembly of stress granules. Stress granules are dense aggregations of proteins and RNA that form in the cytoplasm in response to various cellular stresses..

Furthermore, cytoplasmic this compound interacts with protein phosphatase 2A (PP2A) and inhibits its activity. This inhibition of PP2A by cytoplasmic this compound can lead to increased phosphorylation of PP2A substrates, including the microtubule-associated protein tau. Tau hyperphosphorylation is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.

The dynamic nature of this compound's cytoplasmic localization is also evident, with a fraction of the protein translocating to the cytosol under steady-state conditions in an apparently random fashion.

Dynamic Relocation of this compound in Response to Cellular Stimuli

The subcellular localization of this compound is not fixed but undergoes dynamic changes in response to various cellular stimuli. This dynamic relocation is a key mechanism by which cells regulate this compound's access to its interaction partners and substrates in different cellular compartments, thereby modulating its function.

Exposure to formaldehyde (B43269) (FA) at different concentrations has been shown to induce dynamic shuttling of this compound between the nucleus and cytoplasm. This relocation in response to FA is associated with diverse cellular functions aimed at restoring homeostasis.

Another stimulus that triggers the translocation of this compound to the cytoplasm is the internalization of the Jcasp peptide, a cytoplasmic domain of amyloid precursor protein (APP). This translocation of endogenous nuclear this compound to the cytoplasm, which occurs without cleavage or upregulation of its expression, is linked to the induction of neuronal apoptosis.

Phosphorylation also plays a role in regulating this compound's dynamic localization. Studies have shown that phosphorylation at Ser-9 enhances the frequency of nuclear exit of a phosphomimetic mutant of this compound (S9E) compared to the wild-type protein. This highlights how post-translational modifications can directly influence the dynamic shuttling of this compound.

Functional Implications of Differential Subcellular Localization of this compound

The differential subcellular localization of this compound has profound functional implications, allowing it to exert diverse effects in different cellular compartments. Its presence in the nucleus is essential for its roles in chromatin regulation, including the inhibition of histone acetylation and its involvement in nucleosome assembly and histone chaperoning oup.comsjtu.edu.cnnih.gov. Nuclear this compound also functions as a transcription factor and regulates AP-1 activity oup.comnih.gov.

Conversely, the cytoplasmic localization of this compound is critical for its functions related to cell migration through interaction with Rac1, its role in modulating stress responses by inhibiting the p38 MAPK pathway and stress granule formation, and its impact on PP2A activity and subsequent tau phosphorylation oup.com.

The dynamic shuttling between these compartments allows this compound to integrate signals and coordinate cellular responses. For example, its stress-induced relocation can shift its influence from nuclear processes like transcription and chromatin organization to cytoplasmic events like stress granule formation and signaling pathway modulation. The translocation of this compound to the cytoplasm in response to the Jcasp peptide underscores its context-dependent role in apoptosis, where its cytoplasmic presence is associated with pro-apoptotic signals.

Roles of Set Protein in Fundamental Cellular Processes

Set Protein in Transcription and Gene Regulation

Transcription, the process of creating messenger RNA (mRNA) from a DNA template, is a key point of gene regulation in both prokaryotes and eukaryotes khanacademy.orgle.ac.ukyoutube.com. This complex process requires the coordinated action of various proteins, including transcription factors oup.comle.ac.uknih.govmit.edu. Gene regulation ensures that genes are expressed at the right time, in the correct cells, and in the appropriate amounts wikipedia.org.

Modulation of Gene Expression by this compound

This compound plays a crucial role in regulating transcription by interacting with both histone and non-histone proteins oup.com. It is a member of the Inhibitor of Histone Acetyltransferase (INHAT) complex, which inhibits gene transcription by associating with histones and preventing their acetylation nih.gov. This inhibition is thought to be achieved by masking histone lysines, thereby silencing HAT-dependent transcription nih.govpromega.de. SET accumulation has been shown to impact gene expression, with epigenetic modifications mediated by SET accumulation being more effective through mechanisms involving histone acetylation nih.gov. While SET accumulation can promote DNA hypomethylation, this does not appear to be the primary mechanism by which it modulates gene expression; instead, decreased histone acetylation levels and the downregulation of transcription factor genes are observed nih.gov.

SET can also modulate gene expression through its interaction with transcription factors. For example, expression of SET has been shown to increase levels and DNA binding of c-Jun, as well as the transcriptional activity of AP-1 atlasgeneticsoncology.org. Additionally, SET can directly interact with chromatin at the promoter regions of genes, leading to decreased histone acetylation and downregulated gene expression nih.gov.

Here is a representation of potential data that could be presented in an interactive table format, illustrating the impact of SET on gene expression:

Interactive Data Table Concept: Impact of SET on Gene Expression

GeneFold Change in Expression (High SET vs Low SET)Associated Transcription FactorHistone Acetylation Level Change
Gene ADownregulated (e.g., -2.5)TF1Decreased
Gene BUpregulated (e.g., +1.8)TF2Increased/No change
Gene CDownregulated (e.g., -3.1)TF3Decreased
............

This table would ideally be interactive, allowing users to sort by gene, fold change, or other parameters, and potentially filter data based on experimental conditions.

Role of this compound in Specific Transcriptional Programs

SET's involvement in specific transcriptional programs is evident through its influence on various cellular processes. Its ability to regulate transcription factors and modify chromatin structure allows it to impact the expression of genes involved in diverse pathways oup.comnih.gov. For instance, studies have shown that SET can influence the transcriptional activity of AP-1, a transcription factor involved in various cellular processes, including proliferation and differentiation atlasgeneticsoncology.org. Furthermore, SET's role in inhibiting histone acetyltransferases suggests its involvement in transcriptional programs that are sensitive to histone acetylation levels nih.govpromega.de. The accumulation of SET has been linked to altered expression of transcription factor genes, indicating its participation in regulating the network of transcriptional control nih.gov.

This compound in Cell Cycle Progression and Regulation

The eukaryotic cell cycle is a tightly controlled series of events governed by a complex network of regulatory proteins, notably cyclin-dependent kinases (Cdks) and cyclins. These proteins ensure accurate progression through distinct phases (G1, S, G2, and M) and are subject to regulation by various intracellular and extracellular signals, including checkpoints that monitor DNA integrity and replication status biorxiv.orgnih.govkhanacademy.org. Cdk activity, central to driving the cell cycle, fluctuates throughout the cycle and is dependent on binding to cyclins nih.govkhanacademy.org. Cyclins are synthesized and degraded in a cyclical manner, while Cdk levels typically remain constant nih.gov. The binding of a cyclin activates its partner Cdk, directing it to phosphorylate specific target proteins that initiate or regulate cell cycle events like DNA replication and mitosis nih.govkhanacademy.org. Cdk activity can also be controlled by inhibitory proteins known as Cdk inhibitors (CKIs) nih.gov.

While the provided search results discuss the general mechanisms of cell cycle regulation and the roles of key proteins like cyclins, Cdks, p53, and CKI proteins biorxiv.orgnih.govkhanacademy.orgnih.govkhanacademy.org, direct detailed information specifically linking this compound to these general mechanisms within the search results is limited. However, the regulation of cell cycle progression involves a complex interplay of numerous proteins, and further research is likely needed to fully elucidate the precise mechanisms by which this compound influences this fundamental process.

This compound in Cell Proliferation and Differentiation

Cell proliferation and differentiation are fundamental processes that govern development, tissue maintenance, and regeneration. Cell proliferation involves an increase in cell number through cell division, while differentiation is the process by which a less specialized cell becomes a more specialized cell type embopress.org. These processes are intricately coordinated and regulated by a variety of factors, including transcription factors and signaling pathways embopress.org.

Research suggests that this compound is involved in the regulation of cell proliferation. Studies using F9 teratocarcinoma cell lines showed that the expression of Set mRNA and protein was diminished when these cells were induced to differentiate nih.gov. Similarly, quiescent L6 myoblasts exhibited a marked downregulation of Set mRNA compared to proliferating cells nih.gov. Immunohistochemical staining during embryonic development in mice indicated that Set expression was ubiquitous and diffuse at earlier stages (gestational day 15) when proliferation is high, and became localized to specific tissues and expressed at lower levels at later stages (embryonic day 19) when differentiation is more prominent nih.gov. These findings suggest that this compound is primarily involved in regulating cell proliferation, potentially more so than differentiation during embryonic development nih.gov.

Other proteins, such as BTG2, have been shown to display antiproliferative properties, and their expression is often reduced in cancers anr.fr. Enhancer of zeste homolog 2 (Ezh2), a component of the Polycomb group proteins, which contains a SET domain, has been found to regulate hepatic progenitor cell proliferation and differentiation plos.org. Depletion of the SET domain of Ezh2 in mice resulted in a significant reduction in liver size and hepatic progenitor cell population, as well as inhibited differentiation plos.org. This suggests that proteins containing a SET domain, like Ezh2, can play crucial roles in controlling the balance between proliferation and differentiation. While this compound itself contains a SET domain, the specific mechanisms by which its SET domain contributes to proliferation and differentiation require further investigation.

This compound in Autophagy and Cellular Stress Responses

Autophagy is a crucial cellular process involving the degradation and recycling of damaged organelles, misfolded proteins, and other cytoplasmic components through lysosomal pathways researchgate.netresearchgate.netmdpi.comtandfonline.com. This process is vital for maintaining cellular homeostasis and is often induced in response to various cellular stresses, including nutrient starvation, oxidative stress, hypoxia, and the accumulation of misfolded proteins researchgate.netresearchgate.netmdpi.comtandfonline.comfrontiersin.org. Autophagy can act as a protective mechanism to promote cell survival under stressful conditions by removing stress factors and damaged components researchgate.netresearchgate.netmdpi.comtandfonline.comfrontiersin.org.

Cellular stress responses involve complex signaling pathways. For example, the unfolded protein response (UPR) is activated by endoplasmic reticulum (ER) stress and can interact with autophagy pathways plos.orgtandfonline.com. Oxidative stress, often caused by reactive oxygen species (ROS), can also induce autophagy mdpi.com. Proteins like NRF2 and Sestrin2 are involved in the cellular response to oxidative stress and can influence autophagy signaling mdpi.com.

While the search results provide a good overview of autophagy as a response to cellular stress, including ER stress and oxidative stress researchgate.netresearchgate.netmdpi.comtandfonline.comfrontiersin.org, and mention key proteins involved in autophagy regulation like Beclin 1, mTOR, and AMPK researchgate.netresearchgate.netmdpi.com, direct information specifically detailing the role of this compound in autophagy or other cellular stress responses is not present in the provided snippets. The outline suggests a role for this compound in these processes, but further targeted research is needed to elucidate its specific functions and mechanisms within autophagy and cellular stress response pathways.

Set Protein in the Molecular Pathogenesis of Diseases

Deregulation of Set Protein in Oncogenesis and Cancer Progression

Overexpression and dysregulation of this compound are frequently observed in numerous cancer types, where Set acts as an oncoprotein promoting tumorigenesis and metastasis. nih.govoncotarget.comamegroups.orgnih.gov High levels of Set expression have been correlated with cancer occurrence, metastasis, and poor prognosis in various cancers, including leukemia, non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, pancreatic cancer, gastric cancer, and hepatocellular carcinoma. oncotarget.comamegroups.orgnih.gov

Mechanisms of this compound Overexpression in Cancer

While the prognostic impact of Set overexpression in tumorigenesis and metastasis is evident, the precise mechanisms driving its transcriptional regulation in cancer are not fully understood. nih.gov However, studies indicate that in rapidly dividing cells, Set levels are high, whereas expression is low in quiescent cells. nih.gov Set overexpression significantly increases as cancer progression occurs. nih.gov The upstream region of the SET-α promoter contains potential regulatory elements for binding factors such as HSE, SP1, and NFκB. nih.gov In some cases, downregulation of microRNAs, such as miR-199b, has been identified as a molecular mechanism contributing to Set overexpression in cancers like colorectal cancer. mdpi.comcancerindex.org Overexpression of SETBP1 has also been shown to protect Set from protease cleavage, leading to increased PP2A inhibition and promoting the proliferation of leukemic cells. nih.gov

This compound's Role in Cancer Cell Proliferation and Survival (Mechanistic Insights)

This compound promotes cancer cell proliferation and survival through various mechanisms, significantly impacting key signaling pathways. A crucial mechanism involves Set's interaction with and inhibition of the tumor suppressor protein phosphatase 2A (PP2A). oncotarget.comnih.gov By inhibiting PP2A, Set contributes to the sustained activation of pro-growth and pro-survival signaling pathways such as Akt, β-catenin, and c-Myc, which are frequently dysregulated in cancer. nih.govaacrjournals.org Overexpression of Set has been shown to increase the protein expression of Bcl-2 and decrease the expression of Bax, thereby reducing the susceptibility of cancer cells to apoptosis. spandidos-publications.com Set also plays a role in cell migration and invasion, potentially by interacting with proteins like Rac1. nih.gov Furthermore, Set overexpression can promote the expression of ABC transporters and activate the PI3K/Akt signaling pathway, contributing to drug resistance in cancer cells. nih.gov Set's influence on chromosome condensation and stabilization of tumor cell mRNA also correlates with aggressive phenotypes and facilitates tumor proliferation and deterioration. amegroups.org

This compound in Tumor Suppressor Pathways (e.g., PP2A-related)

This compound is a potent endogenous inhibitor of protein phosphatase 2A (PP2A), a major tumor suppressor. oncotarget.comnih.govnih.gov Set directly binds to the catalytic subunit of PP2A (PP2Ac) and inhibits its phosphatase activity. oncotarget.comnih.gov This inhibition is a key mechanism by which Set promotes cancer initiation and progression. oncotarget.com PP2A negatively regulates numerous signaling pathways critical for cell cycle progression, survival, and differentiation, including the PI3K/AKT pathway, MEK1/ERK, and c-MYC. oncotarget.comaacrjournals.org By inhibiting PP2A, Set effectively disarms this crucial tumor suppressor, allowing for uncontrolled cell growth and survival signaling. oncotarget.comnih.gov Restoration of PP2A activity, either through silencing of Set or pharmacological inhibition of Set, has been shown to reduce tumorigenesis in vitro and in vivo. oncotarget.com

Fusion Proteins Involving this compound in Leukemia (e.g., SET-CAN)

Chromosomal translocations involving the SET gene can lead to the formation of oncogenic fusion proteins in leukemia. nih.govnih.gov A notable example is the SET-CAN fusion protein, also known as SET-NUP214, which results from a translocation or deletion on chromosome 9. nih.govnih.gov This fusion gene is recurrently observed in acute leukemia, particularly T-cell acute lymphoblastic leukemia (T-ALL), and occasionally in acute myeloid leukemia (AML) and other hematological malignancies. nih.govnih.gov The SET-CAN fusion protein contains an almost complete portion of Set fused to a part of NUP214 (CAN), a nucleoporin. nih.govnih.goveur.nl These fusion proteins can disrupt nuclear export by inhibiting the nuclear export receptor CRM1, leading to the aberrant accumulation of CRM1 cargo proteins in the nucleus. nih.govulb.ac.be SET-NUP214 nuclear bodies containing CRM1 have been observed in leukemia cell lines. nih.govresearchgate.net The molecular mechanisms by which SET-NUP214 drives leukemogenesis are still being investigated, but they may involve the inhibition of CRM1-dependent protein and mRNA export. nih.gov The presence of the SET-CAN fusion gene is often associated with resistance to chemotherapy regimens that include high doses of glucocorticoids. nih.gov

This compound in Neurological Disorders and Neurodegeneration (Molecular Basis)

This compound has also been implicated in neurological disorders and neurodegeneration. Its dysregulation, particularly overexpression, has been associated with diseases such as Alzheimer's disease. nih.govnih.gov While the precise molecular mechanisms are still under investigation, the involvement of Set in processes like protein phosphatase inhibition (affecting PP2A, which plays a role in neuronal function) and chromatin remodeling suggests potential links to neurodegenerative processes. nih.govnih.govmdpi.comnih.gov Research into the genetic basis of brain diseases indicates that a set of proteins, including those involved in synaptic function, are associated with a large number of brain disorders, including neurodegenerative diseases. sciencedaily.com Further research is needed to fully elucidate the specific molecular basis of this compound's involvement in the pathogenesis of these conditions.

This compound in Developmental Abnormalities (Molecular Pathways)

While the role of this compound in developmental abnormalities is less extensively documented compared to cancer and neurological disorders, its involvement in fundamental cellular processes like cell cycle regulation, gene transcription, and chromatin organization suggests a potential role in development. nih.gov Aberrations in developmental signaling pathways and their associated components can lead to detrimental outcomes and drive the pathogenesis of several neurological disorders, which can manifest as developmental issues. nih.gov Defects in translation-dependent quality control pathways, which involve proteins like Hbs1l (with homology to yeast NAP-I, related to Set), have been shown to lead to convergent molecular and neurodevelopmental pathology, including defects in motor control and cerebellar neurogenesis in animal models. elifesciences.org Research on congenital heart disease has also highlighted the importance of characterizing protein expression and molecular pathways during embryonic development to identify the biological causes of such abnormalities. unchealthcare.org Further investigation is required to specifically delineate the molecular pathways through which this compound may contribute to developmental abnormalities.

This compound in Inflammatory and Immune Disorders (Molecular Context)

The molecular mechanisms underlying inflammatory and immune disorders are complex and involve intricate signaling pathways and the coordinated action of numerous proteins. While the direct and specific role of this compound in the molecular pathogenesis of inflammatory and immune disorders is not extensively detailed in the provided search results, its known functions offer potential points of connection to these processes.

This compound's role as a potent inhibitor of protein phosphatase 2A (PP2A) is particularly noteworthy. PP2A is a major cellular phosphatase that regulates a wide array of cellular processes, including signal transduction pathways critical for immune responses and inflammation. Dysregulation of PP2A activity has been implicated in various diseases, including inflammatory conditions. Therefore, this compound's ability to inhibit PP2A suggests a potential, albeit indirect, role in modulating inflammatory and immune signaling by influencing PP2A-regulated pathways.

Furthermore, this compound is reported to be expressed in immune cells. The presence of this compound in these key players of the immune system indicates it may have functions within these cells that are relevant to immune responses. While the precise nature of these functions in the context of inflammation and immunity requires further elucidation, its involvement in processes like apoptosis and transcription could impact immune cell development, activation, and function. Apoptosis, or programmed cell death, is crucial for regulating immune cell populations and resolving inflammation. Transcriptional regulation is fundamental to controlling the expression of genes encoding cytokines, chemokines, and other mediators of inflammation and immune responses.

Proteins involved in antigen processing and presentation, encoded within the major histocompatibility complex (MHC), play a critical role in initiating adaptive immune responses. The immune system's ability to respond to pathogens also involves a variety of genes with specialized functions in immunity, many of which are encoded in the MHC. While this compound is not an MHC-encoded protein, the broader context of protein function in immunity highlights the potential for diverse proteins to influence these complex processes.

Inflammation itself is a primary response in various disorders, involving a range of conditions across different tissues and organs. Molecular mediators of inflammation include complement proteins, alarmins, cytokines, and chemokines, which trigger and amplify inflammatory events through various signaling pathways. This compound's general involvement in cellular signaling and its potential influence on PP2A activity could place it within the broader network of proteins that modulate these inflammatory pathways.

Genetic Alterations and Polymorphisms of this compound Associated with Disease Mechanisms

Genetic alterations and polymorphisms in genes can significantly impact protein structure, function, and expression, contributing to the molecular mechanisms of various diseases. The SET gene, encoding the this compound, is no exception, and variations in this gene have been associated with specific disease phenotypes.

De novo frameshift variants in the SET gene have been associated with developmental delay and intellectual disabilities. This association suggests that proper function of the this compound is crucial for normal neurological development and highlights the potential for loss-of-function variants in SET to be disease-causing. Bioinformatic data support that SET is intolerant to loss-of-function variants.

Genetic variations, including single nucleotide polymorphisms (SNPs) and missense mutations, can lead to altered protein function through several mechanisms. These include changes in protein stability, modifications to catalytic activity, or alterations in protein-protein interactions. A significant proportion of disease-causing missense mutations are thought to exert their effects by making proteins less stable. Protein instability can lead to misfolding and degradation, impairing protein function or leading to the accumulation of harmful protein aggregates.

Polymorphisms in genes encoding proteins involved in the immune system can influence immune responses and susceptibility to inflammatory and autoimmune diseases. For example, polymorphisms in complement proteins have been shown to affect complement activity and are associated with disease risk. Similarly, variations in genes like PTPN22, which encodes a protein tyrosine phosphatase, are associated with multiple autoimmune diseases. While direct evidence from the searches specifically linking SET polymorphisms to inflammatory or autoimmune diseases at a molecular level is limited, the general principle that genetic variation in immune-related genes can confer disease risk is well-established.

The impact of genetic alterations can also depend on their location within the protein, particularly if they occur at protein-protein interaction interfaces. Mutations at these interfaces can destabilize interactions, disrupt binding partners, or alter binding affinity, thereby affecting the function of protein complexes and signaling pathways. Given that this compound interacts with various other proteins as part of complexes involved in nuclear functions and PP2A inhibition, genetic alterations affecting these interaction sites could potentially impact its diverse roles.

Understanding the molecular consequences of genetic alterations and polymorphisms in the SET gene is crucial for elucidating their contribution to disease mechanisms. Research into how specific variants affect this compound's stability, interactions, and enzymatic inhibitory activity can provide insights into the pathogenesis of associated disorders.

Summary of Selected Genetic Alterations in SET Gene

Type of AlterationLocation in SET GeneAssociated Phenotype(s)Reference
Frameshift VariantsExonicDevelopmental delay, Intellectual disabilities

Molecular Consequences of Protein Genetic Alterations (General Mechanisms)

MechanismDescriptionPotential Impact on Protein FunctionRelevant Search Findings
Protein DestabilizationAlterations leading to reduced protein stability, increasing misfolding/degradation.Loss or reduction of protein function.~60% of pathogenic missense mutations destabilize proteins. Implicated in various genetic diseases.
Altered Protein InteractionsChanges at protein-protein interaction interfaces affecting binding or complex formation.Disrupted signaling pathways, altered protein complex function.Mutations at interfaces can be damaging and cause disease.
Modified Enzymatic ActivityAlterations impacting the catalytic activity of enzymes or enzyme inhibitors.Increased or decreased activity, leading to dysregulated pathways.This compound is a PP2A inhibitor. Genetic changes could affect this activity.
Aberrant LocalizationChanges affecting the normal cellular location of the protein.Protein unable to reach its site of action.This compound is found in the nucleus and endoplasmic reticulum.

Advanced Methodologies for Set Protein Research

Molecular Biology Techniques for Set Protein Studies

Molecular biology approaches have provided researchers with the tools to manipulate and analyze the SET gene and its protein product, offering insights into its physiological and pathological roles.

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of protein function, including that of this compound. This powerful tool allows for the precise modification of an organism's DNA, enabling the creation of knockout models to study the effects of gene deletion.

In this compound research, CRISPR/Cas9 has been utilized to create knockout mouse models. These models are generated by designing a guide RNA (gRNA) that specifically targets the SET gene. The gRNA directs the Cas9 nuclease to the target site, where it creates a double-strand break in the DNA. The cell's natural repair mechanisms, often non-homologous end joining (NHEJ), can introduce insertions or deletions (indels) that disrupt the gene's reading frame, leading to a functional knockout.

These knockout models serve as invaluable tools for understanding the in vivo functions of this compound. For instance, they can be used to investigate the role of SET in tumorigenesis and to validate it as a potential therapeutic target in various cancers.

Model OrganismGene Editing TechniquePhenotypic OutcomeReference
MouseCRISPR/Cas9Under investigation for roles in cancer and other diseases.General methodology references

Overexpression studies are a common method to investigate the function of a protein by observing the cellular consequences of its increased presence. In the context of this compound, overexpression has been shown to impact cell cycle progression. Studies have demonstrated that overexpressing SET can lead to an accumulation of cells in the G2/M phase of the cell cycle. This effect is attributed to the inhibition of cyclin B-Cdk1 activity by SET. nih.gov

Dominant-negative approaches involve the introduction of a mutant version of a protein that interferes with the function of the wild-type protein. This is particularly effective for proteins that function as part of a complex. While specific dominant-negative studies for this compound are less commonly cited in the initial literature search, this approach remains a viable strategy for dissecting its various functions.

Table 1: Effects of this compound Overexpression on Cell Cycle

Cell LineEffect of SET OverexpressionMechanism
COSBlockage of cell cycle at G2/M transitionInhibition of cyclin B-Cdk1 activity
HCT116Blockage of cell cycle at G2/M transitionInhibition of cyclin B-Cdk1 activity

Reporter gene assays are a valuable tool for studying the regulation of gene expression. researchgate.netnih.govnih.govoup.commdpi.com In these assays, the regulatory DNA sequence of a gene of interest, such as the promoter of the SET gene, is linked to a reporter gene that produces an easily detectable protein, like luciferase or green fluorescent protein (GFP).

By introducing this construct into cells, researchers can measure the activity of the reporter gene to understand how different factors affect the transcription of the SET gene. For example, these assays can be used to identify transcription factors that bind to the SET promoter and either activate or repress its expression. This information is crucial for understanding the mechanisms that lead to the overexpression of SET in various cancers.

Biochemical and Biophysical Approaches to Study this compound

Biochemical and biophysical techniques allow for the detailed investigation of this compound's interactions with other molecules, providing insights into its molecular mechanisms.

Understanding the proteins that SET interacts with is key to unraveling its complex cellular functions. Several techniques are employed to map these interactions.

Co-Immunoprecipitation (Co-IP): This technique is widely used to identify in vivo protein-protein interactions. brightfocus.orgresearchgate.netnews-medical.netyoutube.comwikipedia.org An antibody specific to this compound is used to pull it out of a cell lysate. Any proteins that are bound to SET will also be precipitated. These interacting partners can then be identified by methods such as Western blotting or mass spectrometry. For example, Co-IP has been instrumental in demonstrating the in vivo interaction between SET and the cell cycle inhibitor p21Cip1. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a technique that can detect the proximity of two molecules, and thus their potential interaction, in living cells. nih.govnih.govresearchgate.netnih.govclevelandclinic.org It involves labeling the two proteins of interest with different fluorescent molecules (a donor and an acceptor). If the proteins interact, the donor fluorophore can transfer energy to the acceptor, resulting in a detectable change in fluorescence.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of protein interactions in real-time. nih.govresearchgate.nettandfonline.comnih.gov In a typical SPR experiment to study this compound, a purified interacting partner would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding and dissociation of this compound can be monitored by changes in the refractive index at the sensor surface.

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to screen for protein-protein interactions. oup.compnas.orgnih.govcancerindex.orgfrontiersin.org It relies on the reconstitution of a functional transcription factor when two interacting proteins, a "bait" (fused to a DNA-binding domain) and a "prey" (fused to an activation domain), are brought into close proximity. This technique can be used to screen entire libraries of proteins to identify novel interaction partners of SET.

Table 2: Known Interaction Partners of this compound Identified by Various Techniques

Interacting ProteinMethod of IdentificationFunctional Significance
p21Cip1Co-Immunoprecipitation, Affinity ChromatographyRegulation of cyclin E-Cdk2 activity and G1/S transition
Cyclin BIn vitro binding assaysInhibition of Cdk1 activity and regulation of G2/M transition
Estrogen Receptor α (ERα)Co-ImmunoprecipitationEnhancement of estrogen-dependent transcription
PP2ACo-ImmunoprecipitationInhibition of phosphatase activity
NM23-H1Co-ImmunoprecipitationRegulation of tumor metastasis
Rac1Co-ImmunoprecipitationRegulation of cell metastasis

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to identify the specific DNA sequences that a protein of interest binds to in the context of the cell's natural chromatin environment. nih.govresearchgate.netpatsnap.commdpi.comhopkinsmedicine.orgmolbiolcell.orgnih.govnih.govyoutube.com This method involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein of interest (in this case, SET) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be identified by sequencing (ChIP-seq) or by quantitative PCR (ChIP-qPCR).

ChIP-seq, in particular, allows for a genome-wide analysis of this compound binding sites, providing a comprehensive map of the genes it may regulate. For example, ChIP-seq has been used to show that in response to 17β-estradiol, SET is recruited to estrogen receptor α (ERα)-bound enhancers and promoters at estrogen response elements (EREs). pnas.org This finding suggests that SET plays a critical role in estrogen-induced gene expression by helping to establish an active chromatin structure. pnas.org

Table 3: Summary of Advanced Methodologies for this compound Research

MethodologyApplication in this compound ResearchKey Findings
CRISPR/Cas9 Creation of knockout models to study SET function in vivo.Enables investigation of SET's role in development and disease.
Overexpression Elucidation of SET's role in cell cycle regulation.Overexpression of SET leads to G2/M arrest. nih.gov
Reporter Gene Assays Identification of regulatory elements and transcription factors controlling SET expression.Helps understand the mechanisms of SET dysregulation in cancer.
Co-Immunoprecipitation Identification of in vivo protein interaction partners of SET.Confirmed interactions with p21Cip1, ERα, PP2A, etc. nih.govpnas.org
FRET, SPR, Y2H Characterization and discovery of this compound interactions.Provides quantitative binding data and identifies novel interactors.
ChIP-seq Genome-wide mapping of SET-DNA binding sites.Revealed recruitment of SET to estrogen response elements. pnas.org

Enzymatic Activity Assays for this compound (e.g., PP2A Inhibition Assays)abcam.com

The primary enzymatic activity associated with the this compound is its potent inhibition of Protein Phosphatase 2A (PP2A). Consequently, assays measuring PP2A activity are fundamental tools for studying SET function. A widely used method is the PP2A immunoprecipitation phosphatase assay. researchgate.netmerckmillipore.com This technique involves the immunoprecipitation of PP2A from cell lysates, followed by an in vitro phosphatase reaction using a synthetic phosphopeptide as a substrate. pubcompare.ai

A common approach is a colorimetric assay that relies on the ability of PP2A to dephosphorylate a substrate, leading to a measurable color change. mdpi.com One such substrate is p-nitrophenylphosphate (pNPP), which is colorless. mdpi.comnih.gov When PP2A hydrolyzes pNPP, it produces p-nitrophenol (p-NP), a yellow-colored product. mdpi.com The intensity of the yellow color, which can be quantified by measuring its absorbance at 405 nm, is directly proportional to the PP2A activity. mdpi.com The presence of active this compound will inhibit PP2A, resulting in a reduced production of p-NP and thus a weaker colorimetric signal. mdpi.comnih.gov This inverse relationship allows for the quantification of SET's inhibitory effect on PP2A.

Commercially available kits, such as the PP2A Immunoprecipitation Phosphatase Assay Kit, provide the necessary reagents, including the phosphopeptide substrate and a malachite green-based phosphate (B84403) detection solution, to streamline this process. merckmillipore.compubcompare.ai These assays can be used to assess the impact of potential SET inhibitors or to study how different cellular conditions affect the SET-PP2A interaction. researchgate.netmdpi.com

The table below summarizes the key components and principles of a typical PP2A inhibition assay used to measure this compound activity.

Assay ComponentDescriptionPrinciple of Measurement
Enzyme Source PP2A immunoprecipitated from cell or tissue lysates.The native enzyme complex is isolated to ensure physiological relevance.
Substrate Synthetic phosphopeptides (e.g., K-R-pT-IR-R) or p-nitrophenylphosphate (pNPP). pubcompare.aimdpi.comThe substrate is specifically dephosphorylated by active PP2A.
Inhibitor This compound (endogenous or recombinant).SET binds to PP2A and blocks its catalytic activity. nih.gov
Detection Reagent Malachite Green solution or spectrophotometer for pNPP. pubcompare.aimdpi.comMalachite Green detects the free phosphate released from the phosphopeptide. For pNPP, the production of yellow p-nitrophenol is measured. mdpi.com
Readout Colorimetric signal measured by a spectrophotometer.The signal intensity is inversely proportional to the inhibitory activity of the this compound.

Structural Biology Techniques for Functional Insights (e.g., Cryo-EM, X-ray Crystallography, NMR Spectroscopy)abcam.comnih.gov

Understanding the three-dimensional structure of the this compound is crucial for deciphering its function and its interactions with other molecules. Structural biology techniques provide atomic-level insights into protein architecture.

X-ray crystallography has been instrumental in revealing the structure of the this compound. This technique involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. The crystal structure of SET revealed that it forms a "headphone"-like dimer. nih.gov Each monomer consists of distinct domains, including an N-terminal dimerization region, a central NAP (nucleosome assembly protein) domain, and a C-terminal acidic tail. nih.govgenecards.org This detailed structural information helps to map the binding sites for interacting partners, such as the catalytic subunit of PP2A and histones.

While specific citations for the use of Cryo-Electron Microscopy (Cryo-EM) and Nuclear Magnetic Resonance (NMR) Spectroscopy in studying the entire this compound are less common in the provided context, these techniques are powerful tools in structural biology. Cryo-EM is particularly useful for determining the structure of large protein complexes in a near-native state. It could be applied to visualize the entire SET-PP2A holoenzyme complex, providing insights into the conformational changes that occur upon binding. NMR spectroscopy is well-suited for studying the dynamics of proteins and smaller, flexible domains in solution. It could be employed to investigate the intrinsically disordered C-terminal tail of SET and how its conformation changes upon interaction with other proteins.

These structural biology methods are essential for a comprehensive understanding of how SET functions as a molecular machine, regulating diverse cellular processes. rcsb.org

Cell Biology Techniques for this compound Analysisnih.govnih.govnih.govnih.gov

Immunofluorescence and Live-Cell Imaging of this compound Localizationnih.govnih.govnih.govnih.gov

Immunofluorescence (IF) is a powerful and widely used technique to visualize the subcellular localization of proteins. thermofisher.comnih.govcellsignal.com This method uses fluorescently labeled antibodies that specifically bind to the target protein, allowing its distribution within the cell to be observed using a fluorescence microscope. thermofisher.com Studies using immunofluorescence have shown that the this compound is predominantly localized in the nucleus. mdpi.comatlasgeneticsoncology.org However, it can also be found in the cytoplasm, associated with the endoplasmic reticulum, and at the plasma membrane, suggesting it may shuttle between compartments to perform its diverse functions. mdpi.comatlasgeneticsoncology.orgnih.gov

Live-cell imaging, often utilizing fluorescent protein (FP) fusions (e.g., GFP-SET), allows for the visualization of this compound dynamics in real-time within living cells. cmu.edu This approach can reveal information about protein trafficking, translocation in response to stimuli, and interactions with other proteins in their native cellular environment. technologynetworks.comnih.govachievable.me For example, live-cell imaging could track the movement of SET from the cytoplasm to the nucleus in response to cellular stress. nih.gov

Combining immunofluorescence on fixed cells with live-cell imaging of FP-tagged proteins provides a comprehensive understanding of both the steady-state distribution and the dynamic behavior of the this compound. cmu.edu

The following table outlines the typical subcellular localizations of the this compound as determined by these imaging techniques.

Cellular CompartmentPresence of this compoundMethod of Detection
Nucleus Predominant mdpi.comatlasgeneticsoncology.orgImmunofluorescence, Fluorescent Protein Tagging
Cytoplasm Present mdpi.comatlasgeneticsoncology.orgImmunofluorescence, Fluorescent Protein Tagging
Endoplasmic Reticulum Associated atlasgeneticsoncology.orgImmunofluorescence
Plasma Membrane Associated atlasgeneticsoncology.orgImmunofluorescence

Flow Cytometry for Cellular Processes Modulated by this compound

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. nanocellect.com It is particularly valuable for studying cellular processes that are known to be regulated by the this compound, such as apoptosis and the cell cycle. nih.govatlasgeneticsoncology.orgnih.govwikipedia.orgnews-medical.net

Apoptosis Analysis: this compound has been shown to be involved in the regulation of apoptosis. mdpi.comnih.govatlasgeneticsoncology.org Flow cytometry can quantify the percentage of cells undergoing apoptosis in a population. bio-rad-antibodies.comresearchgate.net A common method involves dual staining with Annexin V and a viability dye like Propidium Iodide (PI). researchgate.netnih.gov

Annexin V: This protein binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. nih.gov

Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost. researchgate.net

By analyzing the fluorescence signals from both Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). nih.gov

Cell Cycle Analysis: The this compound also plays a role in cell cycle regulation. mdpi.comnih.govatlasgeneticsoncology.orgmiltenyibiotec.com Flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnews-medical.netmiltenyibiotec.com This is typically achieved by staining fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). nih.gov The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Cells in the G0/G1 phase have a 2n DNA content.

Cells in the S phase are actively replicating their DNA and will have a DNA content between 2n and 4n.

Cells in the G2/M phase have a 4n DNA content.

This allows researchers to investigate how overexpression or knockdown of SET affects cell cycle progression. nanocellect.com

'Omics' Approaches in this compound Researchwikipedia.orgnih.gov

Proteomics for this compound Interaction Partners and Modificationswikipedia.orgnih.gov

Proteomics, the large-scale study of proteins, offers powerful tools to investigate the this compound's function in a broader cellular context. Mass spectrometry-based proteomics is particularly valuable for identifying protein-protein interaction partners and post-translational modifications (PTMs). biorxiv.orgnih.gov

Identifying Interaction Partners: To understand the multifaceted roles of SET, it is crucial to identify the proteins it interacts with. Techniques such as co-immunoprecipitation (co-IP) coupled with mass spectrometry are employed. In this method, an antibody specific to SET is used to pull down SET and its associated proteins from a cell lysate. biorxiv.org The proteins in the resulting complex are then identified by mass spectrometry. This approach has revealed that SET interacts with a wide range of proteins involved in transcription, DNA repair, and cell cycle control. nih.govoup.com

Mapping Post-Translational Modifications: The function of the this compound can be regulated by post-translational modifications (PTMs), such as phosphorylation and ubiquitination. wikipedia.org Proteomic analyses can identify the specific sites of these modifications on the this compound. nih.govcreative-proteomics.com For instance, mass spectrometry can detect the mass shift caused by the addition of a phosphate or a ubiquitin molecule to a specific amino acid residue. nih.gov Identifying ubiquitination sites, for example, can provide insights into how the stability and degradation of the this compound are regulated. wikipedia.orgcreative-proteomics.comyale.edu

These 'omics' approaches provide a global view of the this compound's interaction network and regulatory modifications, which is essential for a complete understanding of its biological functions. biorxiv.org

The table below lists some of the key interacting partners and modifications of the this compound that can be investigated using proteomic techniques.

Analysis TypeExamples of FindingsSignificance
Interaction Proteomics Identification of binding partners such as PP2A, histones, and transcription factors. nih.govbiorxiv.orgoup.comElucidates the molecular pathways and cellular processes in which SET is involved.
PTM Analysis Mapping of phosphorylation and ubiquitination sites. wikipedia.orgcreative-proteomics.comReveals mechanisms of this compound regulation, including its activity, stability, and localization.

Transcriptomics and ChIP-seq for Gene Regulation by this compound

The integration of transcriptomics and chromatin immunoprecipitation followed by sequencing (ChIP-seq) has provided profound insights into the mechanisms by which this compound regulates gene expression. These advanced methodologies allow for a comprehensive, genome-wide analysis of both the direct binding of this compound to chromatin and the subsequent changes in gene transcription.

Transcriptomics, particularly through RNA sequencing (RNA-seq), enables the quantification of the entire set of RNA transcripts in a cell, offering a snapshot of gene activity. In parallel, ChIP-seq is a powerful technique used to identify the specific DNA sequences to which a protein of interest, such as Set, is bound in vivo. By combining these approaches, researchers can correlate the genomic binding sites of this compound with the activation or repression of target gene expression, thereby elucidating its role in various cellular processes.

Detailed Research Findings

A pivotal study investigating the role of the Set oncoprotein in estrogen-induced transcription in MCF7 breast cancer cells provides a clear example of the power of integrating ChIP-seq and transcriptomics. This research demonstrated that Set plays a crucial role in enhancing estrogen-dependent gene expression.

ChIP-seq Analysis of this compound Binding:

ChIP-seq experiments revealed that in response to 17β-estradiol (E2) treatment, this compound is recruited to the estrogen receptor α (ERα)-bound enhancers and promoters at estrogen response elements (EREs). The analysis of this compound binding sites showed a significant overlap with ERα binding sites, particularly after E2 stimulation, indicating a cooperative role in gene regulation.

ConditionSET ChIP-seq PeaksERα ChIP-seq PeaksOverlapping Peaks (SET and ERα)Significance of Overlap (p-value)
- E2Data not specifiedData not specifiedData not specified0.22
+ E2Data not specifiedData not specifiedData not specified5.77e-15

The table above summarizes the overlap between SET and ERα ChIP-seq peaks in MCF7 cells with and without 17β-estradiol (E2) treatment. The significant p-value in the E2-treated condition highlights the estrogen-dependent co-localization of SET and ERα on chromatin.

Further analysis of the genomic locations of Set binding revealed that it is enriched at the regulatory regions of several estrogen-responsive genes, including FOXC1, TFF1, and MYC.

Transcriptomic Analysis of Set-Mediated Gene Regulation:

To link the observed chromatin binding of Set to its function in transcription, RNA-seq was performed in MCF7 cells following the knockdown of the SET gene. The results demonstrated that the depletion of this compound abrogated the transcription of estrogen-responsive genes and their associated enhancer RNAs (eRNAs). This finding strongly suggests that Set is required for the transcriptional activation of these genes in response to estrogen.

Gene SymbolFunctionEffect of SET Knockdown on Expression (in response to E2)
FOXC1Transcription factor involved in development and cancerDownregulated
TFF1Trefoil factor, involved in mucosal repair and cancerDownregulated
MYCProto-oncogene, master regulator of cell proliferationDownregulated

This table provides examples of estrogen-responsive genes whose expression is significantly downregulated upon SET knockdown, as identified by RNA-seq analysis. This data, combined with the ChIP-seq findings, points to these genes as direct targets of Set-mediated regulation.

The integrative analysis of both ChIP-seq and transcriptomic data has been instrumental in uncovering a novel mechanism for Set's role in transcription. It has been shown that Set acts as a histone H2A chaperone, promoting the eviction of the histone variant H2A.Z from chromatin. This action facilitates the establishment of an active chromatin state, which is permissive for transcription.

Future Perspectives and Emerging Research Avenues for Set Protein

Unraveling Novel Regulatory Mechanisms of Set Protein

The regulation of this compound expression and function is a complex process involving various molecular players. Future research will likely focus on elucidating the intricate network of factors that govern Set activity.

The expression of the SET gene is controlled by a variety of transcription factors. Current time information in Delhi, IN. Additionally, microRNAs (miRNAs), which are small non-coding RNAs, have been shown to regulate Set expression by binding to the 3' untranslated region (UTR) of its messenger RNA (mRNA), thereby inhibiting its translation. Current time information in Delhi, IN. Several miRNAs have been identified as regulators of SET mRNA, including miR-101, miR-124, and miR-148a. Current time information in Delhi, IN.

Post-translational modifications (PTMs) play a crucial role in modulating the activity, stability, and subcellular localization of the this compound. Current time information in Delhi, IN. Known PTMs of Set include phosphorylation, acetylation, and ubiquitination. Current time information in Delhi, IN. For instance, phosphorylation of Set at serine 9 by protein kinase A (PKA) has been demonstrated to enhance its inhibitory effect on PP2A. A deeper understanding of the enzymes responsible for these modifications and the specific cellular contexts in which they occur will be a key area of investigation.

Identifying Undiscovered Functional Roles of this compound

While Set is well-established as a PP2A inhibitor, emerging evidence suggests it possesses a broader range of functions. As a member of the nucleosome assembly protein (NAP) family, Set is involved in chromatin remodeling and the regulation of gene expression through its interactions with transcription factors and chromatin remodeling complexes.

Recent studies have also implicated Set in the control of protein translation and the regulation of mRNA stability. Its interaction with a diverse array of proteins, including components of the translation machinery, highlights its multifaceted nature. For example, the interaction between Set and the transcription factor E2F1 is important for regulating cell cycle progression. Future research will aim to identify novel interacting partners of Set to uncover its full spectrum of cellular activities.

Interplay of this compound with Emerging Molecular Pathways

The influence of this compound extends to a variety of critical cellular signaling pathways. Recent findings have connected Set to the DNA damage response, the unfolded protein response, and the immune response, suggesting a more intricate role in cellular regulation than previously understood.

A significant area of ongoing research is the interplay between Set and these emerging pathways. For instance, one study has shown that Set is necessary for the activation of the DNA damage response, which could have implications for cancer therapy by potentially sensitizing tumor cells to agents that damage DNA. Understanding how Set modulates these pathways could provide new insights into disease pathogenesis and open up novel therapeutic avenues.

Development of Advanced Research Tools for this compound Investigation

Advancements in research methodologies are crucial for deepening our understanding of the this compound. A variety of tools are currently employed to study its expression, localization, activity, and interactions.

Traditional and Advanced Research Tools for this compound:

Tool CategoryExamplesApplication in this compound Research
Traditional Tools Antibodies, Plasmids, Recombinant proteinsDetection and quantification of Set expression, cellular expression of Set, and in vitro activity studies.
Advanced Tools CRISPR/Cas9, Proximity Ligation Assay (PLA), Fluorescence Resonance Energy Transfer (FRET)Creation of cell lines and animal models with specific mutations in the SET gene, visualization and quantification of protein-protein interactions, and measurement of molecular distances.

The development and application of these sophisticated tools have significantly advanced the study of Set and will continue to be instrumental in uncovering its complex roles in cellular function and disease.

Strategic Directions for Mechanistic Research into this compound in Disease

Given the link between Set dysregulation and various diseases, a key focus of future research is to elucidate the precise molecular mechanisms by which Set contributes to pathology. This knowledge is essential for the development of targeted and effective therapies.

Key strategic directions for future research include:

Elucidating Regulatory Mechanisms: A deeper investigation into the molecular details of how Set regulates PP2A activity.

Identifying Signaling Pathways: Mapping the upstream and downstream signaling cascades that are influenced by the Set-PP2A interaction.

Investigating Disease Roles: Delineating the specific role of Set in the pathogenesis of different diseases.

Developing Therapeutic Strategies: Designing and testing novel therapeutic approaches that target the Set-PP2A interaction.

The discovery that Set is a physiological inhibitor of PP2A has spurred the development of small molecules designed to disrupt this interaction. Compounds such as COG449 and fingolimod (FTY720) have shown promise in preclinical studies for treating diseases like cancer and neurodegenerative disorders. The ultimate goal is to translate this fundamental understanding of Set's function into new and effective treatments for diseases where its activity is dysregulated.

Q & A

Q. How to select appropriate machine learning models for predicting protein properties from sequence data?

Begin by defining the biological question (e.g., predicting stability, binding affinity) to guide model selection. Use sequence-derived features (e.g., amino acid composition, evolutionary conservation) and consider model interpretability. For example, recurrent neural networks (RNNs) capture sequential dependencies, while convolutional neural networks (CNNs) detect local motifs. Validate models using cross-validation and benchmark against established tools like AlphaFold or Rosetta. Ensure datasets are curated from reliable sources (e.g., UniProt, PDB) and report class imbalances and preprocessing steps (e.g., sequence filtering) .

Q. What are the key considerations in designing experiments for nascent protein detection?

Use pulse-chase assays with labeled amino acids (e.g., Click-iT® technology) to track newly synthesized proteins. Optimize cell lysis protocols to minimize degradation and include controls (e.g., cycloheximide-treated samples) to confirm synthesis inhibition. Quantify results via fluorescence microscopy or flow cytometry, and validate with immunoblotting. Document reagent stability (e.g., azide-modified dyes) and adhere to FAIR data principles for reproducibility .

Q. How to curate and preprocess protein sequence datasets for training predictive models?

Source sequences from curated databases (e.g., UniProt, ENZYME) and filter redundancy using tools like CD-HIT (sequence identity cutoff ≤30%). Annotate functional domains using InterProScan and include metadata (e.g., experimental conditions, structural resolution). Report dataset statistics (e.g., amino acid frequencies, sequence lengths) and split data into training/validation/test sets to avoid overfitting .

Advanced Research Questions

Q. How to handle discrepancies between computational predictions and experimental results in protein design?

Implement iterative cycles of computational refinement and experimental validation. For example, if a designed protein fails to fold, use molecular dynamics simulations to identify unstable regions and redesign loop geometries. Integrate cryo-EM or NMR data to resolve structural ambiguities. Leverage high-throughput mutagenesis to test in silico hypotheses and update force fields in tools like Rosetta to improve accuracy .

Q. What strategies ensure reproducibility in protein structure prediction studies?

Adopt standardized benchmarks (e.g., CASP competition datasets) and document software versions (e.g., AlphaFold2 v2.3.0). Use containerization (e.g., Docker) to encapsulate workflows and publish raw data in repositories like Zenodo. Report confidence metrics (e.g., pLDDT scores) and validate predictions with orthogonal techniques like hydrogen-deuterium exchange mass spectrometry .

Q. How to integrate evolutionary data from multiple sequence alignments (MSAs) into computational protein design?

Use tools like HHblits or JackHMMER to generate MSAs from homologs. Extract co-evolutionary signals (e.g., via EVcouplings) to guide residue-residue contact predictions. Incorporate these constraints into energy functions for structure prediction (e.g., Rosetta's "covariance" term). Validate designs using phylogenetic analysis to ensure functional conservation .

Q. What methodologies are effective for de novo protein design with specific functional requirements?

Start with a functional motif (e.g., enzyme active site) and use fragment-based assembly (e.g., RosettaRemodel) to build scaffolds. Optimize stability via sequence-space sampling (e.g., Monte Carlo algorithms) and validate with circular dichroism or thermal shift assays. For binding proteins, employ docking simulations (e.g., HADDOCK) and screen libraries using yeast display .

Q. How to address dataset bias in machine learning models for protein function prediction?

Audit datasets for overrepresentation of certain families (e.g., hydrolases in enzyme databases) and apply re-sampling techniques. Use adversarial training to minimize bias and test generalizability on out-of-distribution datasets (e.g., metagenomic sequences). Report performance metrics stratified by protein classes .

Q. What approaches reconcile high-throughput experimental data with structure-based protein modeling?

Combine cryo-EM density maps with molecular dynamics simulations for flexible fitting. Use integrative modeling platforms (e.g., IMP) to merge cross-linking mass spectrometry data with homology models. Apply Bayesian inference to weigh conflicting evidence (e.g., SAXS vs. crystallography) and generate consensus structures .

Data Management and Collaboration

Q. How to implement FAIR principles in sharing protein design datasets?

Store data in repositories like Zenodo or Dryad with unique DOIs. Annotate metadata using controlled vocabularies (e.g., Gene Ontology terms) and provide scripts for data preprocessing. Use SPARQL endpoints for federated queries across databases (e.g., neXtProt, DrugBank) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.